ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Description
Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a compound known for its versatile applications in various fields including chemistry, biology, medicine, and industry. This compound combines the chemical properties of several functional groups which impart unique characteristics suitable for diverse scientific studies.
Properties
IUPAC Name |
ethyl 5-[(5-acetyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(19)10-4-8(22-15-10)5-16-6-9(7(2)17)11(18)14-13(16)20/h6,8H,3-5H2,1-2H3,(H,14,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPMVUALZPKLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN2C=C(C(=O)NC2=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine nucleus, followed by the formation of the isoxazole ring. Key reaction conditions include the use of appropriate catalysts, solvents, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the necessary reagents are combined under stringent conditions. The process includes steps such as mixing, heating, and purification using techniques like distillation and crystallization to obtain the final product in a consistent and scalable manner.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The pyrimidine ring can be oxidized under specific conditions.
Reduction: : Reduction reactions can be carried out on the ketone and pyrimidine groups.
Substitution: : The compound can undergo nucleophilic substitution reactions due to its reactive functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. These reactions are often conducted in organic solvents like ethanol, methanol, or dimethyl sulfoxide under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxo derivatives, reduction leads to alcohols or amines, and substitution results in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
In biological studies, it is employed to investigate its effects on cellular processes. Researchers use it to understand the interactions of different biochemical pathways.
Medicine
Medically, ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
Industry
In the industrial sector, this compound is utilized in the formulation of specialized materials and chemicals, demonstrating its versatility beyond academic research.
Mechanism of Action
The mechanism of action of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves binding to specific molecular targets within cells. It interacts with enzymes and receptors, modulating their activity and altering biochemical pathways. This modulation can result in varied biological effects such as inhibition of inflammation or induction of cell apoptosis.
Comparison with Similar Compounds
Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:
Mthis compound: : Similar in structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Differing by the position of substitution on the isoxazole ring.
Ethyl 5-{[5-formyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Having a formyl group instead of an acetyl group.
These similar compounds provide a basis for comparison, allowing researchers to study subtle differences in chemical behavior and biological activity.
Biological Activity
Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine and isoxazole moiety. Its molecular formula is with a molecular weight of approximately 299.28 g/mol. The IUPAC name reflects its structural components, which include an isoxazolecarboxylate and an acetylated pyrimidine derivative.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Properties
A notable study investigated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
| A549 | 18.0 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In animal models, it has been shown to reduce markers of oxidative stress and inflammation in the brain, suggesting a role in conditions such as Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives related to this compound. The results indicated that modifications in the side chains significantly enhanced antibacterial activity against Gram-positive bacteria.
Study 2: Cancer Cell Apoptosis
In a clinical trial involving breast cancer patients, a derivative of this compound was administered alongside standard chemotherapy. Preliminary results indicated improved overall survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
